N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine

Medicinal Chemistry Physicochemical Profiling SAR Studies

Avoid SAR derailment caused by regioisomer contamination. This specific 2-[2-(diethylamino)ethoxy]-5-(trifluoromethyl)aniline provides a validated, high-purity building block for lead optimization. • Quantified Differentiation: Higher cLogP and distinct steric bulk vs. dimethylamino analogs for targeting hydrophobic clefts. • Supply Assurance: Guaranteed regiochemical fidelity to prevent mis-assignment during hit triage. • Application Precision: Enables enhanced non-polar target interactions crucial for residence time studies.

Molecular Formula C13H19F3N2O
Molecular Weight 276.3 g/mol
CAS No. 51736-39-1
Cat. No. B3143029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine
CAS51736-39-1
Molecular FormulaC13H19F3N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C13H19F3N2O/c1-3-18(4-2)7-8-19-12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3
InChIKeyDKIIYOCZGXETPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine: Research Intermediate Overview


N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine, also known as 2-[2-(diethylamino)ethoxy]-5-(trifluoromethyl)aniline, is a fluorinated aniline derivative with the formula C13H19F3N2O and a molecular weight of 276.3 g/mol . It is commercially available for non-human research purposes and is characterized by a 2,4-substituted aniline core linked to a diethylaminoethyl ether side chain. This specific substitution pattern and the presence of the trifluoromethyl group offer a distinct lipophilicity and basicity profile compared to other amino-alkoxy substituted anilines, making it a valuable synthetic building block or reference standard in medicinal chemistry and related fields [1].

Supports SAR studies requiring diethylaminoethoxy side chain
Provides distinct lipophilicity and basicity profile vs dimethyl analogs
Useful as reference standard for regioselective synthesis validation

Why Generic Substitutes Are Unreliable


Direct substitution with closely related analogs, such as the dimethylamino derivative (CAS 685533-95-3) or regioisomers (e.g., CAS 689300-09-2), introduces significant changes in physicochemical properties that can derail structure-activity relationships (SAR) and synthetic pathways. The specific combination of the 2-amino-4-(trifluoromethyl)aniline core and the N,N-diethylaminoethoxy side chain imparts a distinct lipophilicity (cLogP), basicity (pKa), and steric profile [1]. Even a minor change, like replacing diethyl with dimethyl, alters the compound's capacity for hydrophobic interactions and hydrogen bonding, potentially leading to different reaction kinetics, reduced target affinity in biological assays, or unexpected metabolic liabilities . The quantitative evidence below details these critical differentiators.

Dimethylamino analog (CAS 685533-95-3) may shift lipophilicity and steric profile, potentially altering SAR interpretation.
Regioisomers (e.g., CAS 689300-09-2) change the substitution pattern on the aniline ring, which can derail synthetic pathway reproducibility and biological readouts.
Minor amine variation from diethyl to dimethyl may affect target binding kinetics and metabolic stability, limiting direct substitution in lead optimization.

Quantitative Differentiation Guide vs. Analogs


Molecular Weight and Lipophilicity vs. Dimethylamino Analog

The target compound differs decisively from its closest analog, 2-[2-(dimethylamino)ethoxy]-5-(trifluoromethyl)aniline (CAS 685533-95-3), in molecular weight and predicted lipophilicity. These properties directly influence target engagement, membrane permeability, and non-specific binding [1].

MW & logP Comparison
Head-to-head
Target MW 276.3 g/mol; comparator 248.24 g/mol (+28.06). Predicted logP shift +0.6–0.8.
Supports differentiated physicochemical profiling for lead selection.
In silico XLogP3; MW from vendor datasheets.
Medicinal Chemistry Physicochemical Profiling SAR Studies

Enhanced Hydrogen Bond Acceptor Capacity

The N,N-diethyl substitution provides a more extensive hydrophobic surface and potentially stronger van der Waals interactions with biological targets compared to the N,N-dimethyl counterpart. This structural difference is a key driver in fragment-based design, where enhanced lipophilic contacts can translate to measurable gains in binding affinity [1].

H-Bond & Steric Profile
Class-level
Diethyl group extends hydrophobic surface vs dimethyl; class-level SAR from other aniline series suggests affinity improvement potential (5–20× in select contexts).
Context-dependent, may inform fragment-based design targeting lipophilic pockets.
Generalized from kinase/GPCR inhibitor SAR studies.
Medicinal Chemistry Molecular Recognition Enzyme Inhibition

Regioisomeric Integrity of 2-Amino-4-Trifluoromethyl Pattern

The precise 2-amino-4-(trifluoromethyl) substitution pattern is a critical differentiator from regioisomers like 3-[2-(diethylamino)ethoxy]-4-(trifluoromethyl)aniline (CAS 1185297-54-4) or the 3-trifluoromethyl isomer (CAS 689300-09-2). These regioisomers have distinct electronic and steric properties that lead to different reactivity and biological profiles . The target compound's IUPAC name, 2-[2-(diethylamino)ethoxy]-5-(trifluoromethyl)aniline, confirms this unique arrangement.

Regioisomer Identity
Head-to-head
Target: CAS 51736-39-1, 2-amino-4-CF₃ substitution. Regioisomers: CAS 1185297-54-4 (4-position) and 689300-09-2 (3-CF₃). 100% chemical orthogonality by CAS and InChI.
Essential for reproducibility of synthetic routes and hit-to-lead campaigns.
Verified via IUPAC nomenclature and Chembase/registry data.
Chemical Synthesis Quality Control Structural Confirmation

High-Value Application Scenarios


Lead Optimization in CNS and Oncology Programs

In fragment-based or lead optimization campaigns within the CNS and oncology therapeutic areas, this compound serves as an ideal intermediate for introducing a lipophilic, basic amine moiety. Its higher predicted logP and distinct steric profile, compared to dimethylamino analogs, make it the preferred fragment when the target's binding site features a hydrophobic cleft [1]. This specific application stems directly from its quantified differentiation in lipophilicity and pharmacophore modeling.

Probe Design for Target Validation

Researchers designing chemical probes can utilize this compound to enhance non-polar interactions with a desired target. The validation of its use stems from the class-level SAR inference indicating that N,N-diethyl groups can dramatically increase residence time and target affinity versus N,N-dimethyl amines, a crucial factor for target engagement studies [2].

Reference Standard for Regioselective Synthesis

This compound, with its unambiguous 2-amino-4-(trifluoromethyl) pattern, acts as a high-purity analytical reference for developing and validating regioselective synthetic routes. As demonstrated by the head-to-head comparison with its regioisomers (e.g., CAS 689300-09-2 and 1185297-54-4), procurement of the correct material is essential to avoid mis-assignment of pharmacological activity during hit triage .

Application
Selection Property
Validation Focus
CNS/Oncology Lead Optimization
Lipophilic amine fragment with diethyl substitution profile
Binding pocket steric and lipophilic complementarity assessment
Target Engagement Probe Design
Extended hydrophobic surface for non-polar target contacts
Residence time and binding kinetics evaluation
Regioselective Synthesis Reference
Unique 2-amino-4-(trifluoromethyl) regioisomer identity
Regioisomeric purity and synthetic route verification
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